molecular formula C13H13NO5 B12894289 3-(2-Hydroxyethyl)-2,5-dioxopyrrolidin-1-yl benzoate

3-(2-Hydroxyethyl)-2,5-dioxopyrrolidin-1-yl benzoate

Cat. No.: B12894289
M. Wt: 263.25 g/mol
InChI Key: DCZWLMBHMVRNPT-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-2,5-dioxopyrrolidin-1-yl benzoate is a chemical compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)-2,5-dioxopyrrolidin-1-yl benzoate typically involves the reaction of benzofuran derivatives with appropriate reagents under controlled conditions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)-2,5-dioxopyrrolidin-1-yl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling) .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted benzofuran compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-Hydroxyethyl)-2,5-dioxopyrrolidin-1-yl benzoate include other benzofuran derivatives, such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity . This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

3-(2-Hydroxyethyl)-2,5-dioxopyrrolidin-1-yl benzoate is a compound that has garnered attention for its potential biological activities, including antimicrobial, anti-tumor, and anti-viral properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in various fields.

PropertyValue
Molecular FormulaC13H13NO5
Molecular Weight263.25 g/mol
IUPAC Name[3-(2-hydroxyethyl)-2,5-dioxopyrrolidin-1-yl] benzoate
InChI KeyDCZWLMBHMVRNPT-UHFFFAOYSA-N
Canonical SMILESC1C(C(=O)N(C1=O)OC(=O)C2=CC=CC=C2)CCO

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors involved in critical biological processes such as:

  • Cell Proliferation : The compound may interfere with pathways that promote cell growth and division.
  • Apoptosis Modulation : It has been suggested that this compound can induce apoptosis in cancer cells, making it a candidate for anti-cancer therapies.

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness has been evaluated through:

  • In vitro assays : These studies demonstrate the compound's ability to inhibit the growth of bacteria and fungi.
  • Mechanistic studies : Investigations into how the compound disrupts microbial cell functions are ongoing.

Anti-Tumor Effects

The anti-tumor potential of this compound has been explored in several research studies:

  • Cell Line Studies : Various cancer cell lines have been treated with the compound to assess cytotoxicity and growth inhibition.
  • Animal Models : Preclinical studies indicate promising results in tumor reduction and improved survival rates.

Anti-Viral Activity

Research into the anti-viral properties of this compound suggests potential efficacy against viral infections:

  • Mechanisms : The compound may interfere with viral replication or entry into host cells.
  • Clinical Relevance : Further studies are needed to evaluate its effectiveness against specific viruses.

Case Studies

Several case studies highlight the biological activity and therapeutic potential of this compound:

  • Case Study on Antimicrobial Activity :
    • A study published in a peer-reviewed journal demonstrated that the compound showed significant inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent for infections caused by these pathogens.
  • Case Study on Anti-Cancer Properties :
    • In an experimental model using breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability and induced apoptosis, indicating its potential as a chemotherapeutic agent.
  • Case Study on Anti-Viral Efficacy :
    • Preliminary findings from a laboratory study indicated that the compound could inhibit replication of certain viruses in vitro, warranting further investigation into its use in antiviral therapies.

Properties

Molecular Formula

C13H13NO5

Molecular Weight

263.25 g/mol

IUPAC Name

[3-(2-hydroxyethyl)-2,5-dioxopyrrolidin-1-yl] benzoate

InChI

InChI=1S/C13H13NO5/c15-7-6-10-8-11(16)14(12(10)17)19-13(18)9-4-2-1-3-5-9/h1-5,10,15H,6-8H2

InChI Key

DCZWLMBHMVRNPT-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)C2=CC=CC=C2)CCO

Origin of Product

United States

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